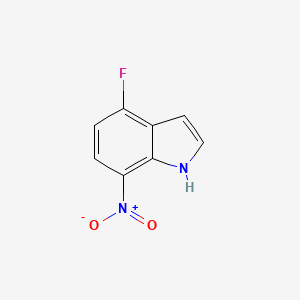

4-fluoro-7-nitro-1H-indole

説明

BenchChem offers high-quality 4-fluoro-7-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-7-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVCUWWLTZDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311012 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-95-2 | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 4-Fluoro-7-Nitro-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-nitro-1H-indole is a halogenated, nitrated indole derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. The indole scaffold is a well-established privileged structure in numerous biologically active compounds and approved pharmaceuticals. The strategic incorporation of a fluorine atom and a nitro group can significantly modulate the physicochemical and pharmacological properties of the parent indole ring, making 4-fluoro-7-nitro-1H-indole a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, spectral data, potential applications, and a list of current suppliers.

Chemical Identity and Suppliers

CAS Number: 1167056-95-2

Molecular Formula: C₈H₅FN₂O₂

Molecular Weight: 180.14 g/mol

IUPAC Name: 4-fluoro-7-nitro-1H-indole

Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds |

Commercial Availability

4-Fluoro-7-nitro-1H-indole is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier.

Table of Known Suppliers:

| Supplier | Product Number | Purity | Availability |

| BLD Pharm | BD119849 | ≥95% | In stock |

| AiFChem | A935506 | ≥95% | In stock |

| ChemScene | CS-0131033 | >98% | In stock |

| Fisher Scientific | (via ChemScene) | >98% | In stock |

Synthesis and Mechanistic Insights

While a specific, detailed protocol for the synthesis of 4-fluoro-7-nitro-1H-indole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the modification of the indole scaffold. The most logical approach involves the nitration of a suitable 4-fluoroindole precursor.

Proposed Synthetic Pathway: Nitration of 4-Fluoroindole

The synthesis of 4-fluoro-7-nitro-1H-indole can be achieved through the electrophilic nitration of 4-fluoroindole. The indole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The position of nitration is directed by the existing substituents.

Caption: Proposed synthesis of 4-fluoro-7-nitro-1H-indole via electrophilic nitration of 4-fluoroindole.

Causality Behind Experimental Choices:

-

Starting Material: 4-Fluoroindole is a commercially available and logical precursor. The fluorine atom at the 4-position deactivates the benzene ring slightly towards electrophilic attack, but the pyrrole ring remains highly reactive.

-

Reaction Type: Electrophilic nitration is a standard and well-understood method for introducing a nitro group onto an aromatic ring.

-

Regioselectivity: The nitration of indoles can occur at various positions. The electron-donating nature of the nitrogen atom in the pyrrole ring typically directs electrophiles to the 3-position. However, if the 3-position is blocked or sterically hindered, substitution can occur on the benzene ring, often at the 5- or 7-positions. In the case of 4-fluoroindole, the 7-position is sterically accessible and electronically favorable for nitration. The use of a protecting group on the indole nitrogen (e.g., acetyl or tosyl) can further influence the regioselectivity of the nitration.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard nitration procedures for indoles and should be optimized for safety and yield.

Materials:

-

4-Fluoroindole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve 4-fluoroindole in a suitable solvent such as dichloromethane. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-fluoroindole while maintaining the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-7-nitro-1H-indole.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Reactivity and Spectral Properties

The reactivity of 4-fluoro-7-nitro-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing fluorine and nitro substituents.

-

Pyrrole Ring: The N-H proton is acidic and can be deprotonated with a suitable base. The 2- and 3-positions of the pyrrole ring are susceptible to electrophilic attack, although the overall reactivity is diminished by the electron-withdrawing groups on the benzene ring.

-

Benzene Ring: The nitro group is a strong deactivating group, making the benzene ring less susceptible to further electrophilic substitution. However, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse range of derivatives.

-

Fluorine Atom: The fluorine atom can influence the acidity of the N-H proton and can participate in specific interactions with biological targets.

Predicted Spectral Data

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the indole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitro groups. A downfield shift for the protons on the benzene ring is anticipated compared to unsubstituted indole.

-

¹³C NMR: The carbon spectrum would reveal the eight distinct carbon environments in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). The carbon attached to the nitro group would also show a distinct chemical shift.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, C=C stretches of the aromatic rings, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). The C-F stretch would also be present, typically in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 180.14, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments of the indole ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a fluorinated and nitrated indole scaffold makes 4-fluoro-7-nitro-1H-indole a promising starting point for the design of novel bioactive molecules.

Rationale for its Utility

-

Fluorine's Role: The introduction of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better cell membrane permeability and bioavailability.

-

Nitro Group as a Pharmacophore and Synthetic Handle: The nitro group is a known pharmacophore in some drug classes and can also serve as a versatile synthetic handle. It can be reduced to an amine, which can then be further derivatized to introduce a wide range of functional groups.

-

Indole Core: The indole nucleus is a key structural motif in many biologically active compounds, including anticancer agents, antivirals, and kinase inhibitors.

Caption: Potential applications of 4-fluoro-7-nitro-1H-indole in drug discovery.

Potential Therapeutic Targets

Based on the known activities of related compounds, derivatives of 4-fluoro-7-nitro-1H-indole could be investigated for a variety of therapeutic applications, including:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The substituents on 4-fluoro-7-nitro-1H-indole could be modified to target specific kinases involved in cancer and inflammatory diseases.

-

Anticancer Agents: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. The nitro group can be selectively reduced in the hypoxic environment of tumors to generate cytotoxic species.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.

Safety and Handling

As with any chemical compound, 4-fluoro-7-nitro-1H-indole should be handled with appropriate safety precautions in a well-ventilated laboratory environment. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Based on the GHS information for the related compound 4-fluoroindole, the following hazards may be anticipated:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Conclusion

4-Fluoro-7-nitro-1H-indole represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers opportunities to fine-tune the pharmacological properties of new chemical entities. While detailed synthetic and biological data for this specific compound are still emerging, the foundational knowledge of indole chemistry and the well-established roles of fluorine and nitro groups in drug design provide a strong rationale for its exploration in the development of novel therapeutics.

References

-

PubChem. 4-Fluoroindole. [Link]

- Google Patents.

solubility and stability of 4-fluoro-7-nitro-1H-indole

An In-Depth Technical Guide to the Solubility and Stability of 4-Fluoro-7-Nitro-1H-Indole

Abstract

This technical guide provides a comprehensive analysis of the predicted , a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogues, fundamental chemical principles, and established analytical methodologies to offer a robust predictive profile. We will delve into the physicochemical properties that govern its behavior, outline detailed protocols for the experimental determination of its solubility and stability, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective handling, formulation, and application.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring can dramatically alter a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[2] Similarly, the nitro group, a strong electron-withdrawing moiety, can serve as a key pharmacophore or a synthetic handle for further functionalization.

4-Fluoro-7-nitro-1H-indole combines these features, making it a potentially valuable building block in drug discovery. The interplay between the electron-withdrawing nature of both the fluorine and nitro groups is expected to significantly influence the molecule's reactivity, acidity, and intermolecular interactions, which in turn dictate its solubility and stability. This guide aims to provide a detailed theoretical and practical framework for understanding and evaluating these critical parameters.

Predicted Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. The following table summarizes the predicted properties of 4-fluoro-7-nitro-1H-indole, derived from computational models and comparison with analogous structures.

| Property | Predicted Value | Scientific Rationale |

| Molecular Formula | C₈H₅FN₂O₂ | Based on the chemical structure. |

| Molecular Weight | 180.14 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Yellowish solid | Nitroaromatic compounds are often colored. |

| pKa (N-H) | ~15-16 | The electron-withdrawing effects of the fluoro and nitro groups are expected to increase the acidity of the N-H bond compared to unsubstituted indole (pKa ~16.2-17).[3] |

| Predicted LogP | ~2.0-2.5 | The presence of polar nitro and N-H groups is balanced by the lipophilic indole ring and the fluorine atom, suggesting moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (N-H) | The indole nitrogen provides a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (nitro-oxygens, fluorine) | The oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. |

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The "like dissolves like" principle provides a foundational basis for predicting solubility.[4] Given the presence of both polar (nitro, N-H) and non-polar (benzene ring) moieties, 4-fluoro-7-nitro-1H-indole is expected to exhibit a nuanced solubility profile.

Qualitative Solubility Prediction

Based on its structure, the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding with the N-H and nitro groups suggests moderate to good solubility, which can be enhanced by heating.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents, with their significant dipole moments, are expected to effectively solvate 4-fluoro-7-nitro-1H-indole, leading to good solubility.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the compound's significant polarity, solubility in non-polar solvents is anticipated to be limited.[4]

-

Aqueous Solubility: The compound is expected to have low solubility in water at neutral pH. Solubility is likely to increase at higher pH due to the deprotonation of the acidic N-H group to form a more soluble salt.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the determination of both kinetic and thermodynamic solubility.

This method is a high-throughput approach to estimate solubility and is particularly useful in early-stage drug discovery.

Caption: Workflow for kinetic solubility determination.

This method provides the equilibrium solubility, which is the gold standard for solubility measurement.

Materials:

-

4-fluoro-7-nitro-1H-indole

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid 4-fluoro-7-nitro-1H-indole to a scintillation vial.

-

Add a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

The determined concentration represents the thermodynamic solubility.

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5]

Predicted Stability

-

Hydrolytic Stability: The indole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions, degradation may occur.

-

Oxidative Stability: The electron-rich pyrrole ring of indole can be susceptible to oxidation.[6] The presence of the electron-withdrawing nitro group may offer some protection against oxidation.

-

Photostability: Nitroaromatic compounds can be susceptible to photodecomposition.[7] Therefore, 4-fluoro-7-nitro-1H-indole may degrade upon exposure to light.

-

Thermal Stability: The compound is expected to be a solid with a relatively high melting point and should be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

Forced Degradation Experimental Workflow

The following workflow outlines a standard approach to forced degradation studies as per ICH guidelines.[7]

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure, potential degradation could involve:

-

Reduction of the nitro group: This is a common transformation for nitroaromatic compounds and can lead to the corresponding aminoindole.

-

Hydroxylation of the indole ring: Oxidative conditions could lead to the formation of hydroxylated derivatives.

-

Polymerization: Strong acidic conditions can sometimes lead to the polymerization of indoles.[8]

Analytical Characterization

A suite of analytical techniques is required for the comprehensive characterization of 4-fluoro-7-nitro-1H-indole and its potential degradants.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for purity assessment, quantification, and stability studies.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for the unambiguous structural elucidation of the parent compound and its impurities or degradants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Generic HPLC Method for Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more lipophilic degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 30°C

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be hazardous.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Conclusion

While direct experimental data for 4-fluoro-7-nitro-1H-indole is scarce, a comprehensive understanding of its likely solubility and stability can be achieved through the application of fundamental chemical principles and comparison with structurally related molecules. This guide provides a theoretical framework and practical experimental protocols to enable researchers to effectively characterize and utilize this promising compound in their research and development endeavors. The proposed workflows for solubility and stability testing offer a clear path to generating the critical data needed for its advancement in various scientific applications.

References

-

Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Wikipedia. (2024). Indole. Retrieved from [Link]

- Bhupinder, S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.

- ICH Harmonised Tripartite Guideline. (2003). Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Patel, K., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(1), 00013.

-

NIOSH. (2005). Nitroaromatic Compounds. In NIOSH Manual of Analytical Methods. Retrieved from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. nbinno.com [nbinno.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

4-Fluoro-7-Nitro-1H-Indole: A Strategic Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of the Substituted Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. The strategic introduction of substituents onto the indole ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted indoles, 4-fluoro-7-nitro-1H-indole has emerged as a particularly valuable building block for the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors.[3][4]

The presence of a fluorine atom at the 4-position and a nitro group at the 7-position imparts a unique set of chemical characteristics to the indole core. The fluorine atom, with its high electronegativity, can modulate the acidity of the N-H proton, influence molecular conformation, and enhance metabolic stability.[5] The strongly electron-withdrawing nitro group at the 7-position significantly activates the benzene portion of the indole ring towards nucleophilic aromatic substitution and serves as a synthetic handle for the introduction of an amino group, a common pharmacophoric element. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 4-fluoro-7-nitro-1H-indole, offering a technical resource for researchers in organic synthesis and drug development.

Physicochemical Properties and Spectroscopic Characterization

While detailed experimental data for 4-fluoro-7-nitro-1H-indole is not extensively published, its physicochemical properties can be predicted based on the analysis of its constituent functional groups and related indole analogs.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | |

| Appearance | Likely a yellow to orange solid | Nitroaromatic compounds are typically colored. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, acetone) | The polar nitro group and the indole N-H favor solubility in polar solvents. |

| Acidity (pKa of N-H) | Expected to be more acidic than indole | The electron-withdrawing fluorine and nitro groups increase the acidity of the N-H proton. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group will cause a downfield shift for the protons on the benzene ring. The pyrrole protons will also be influenced by the substituents.

-

¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the fluorine and nitro groups will show characteristic shifts, and the C-F coupling will be observable.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretch (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 180, with characteristic fragmentation patterns including the loss of the nitro group.

Synthesis of 4-Fluoro-7-Nitro-1H-Indole: A Plausible Synthetic Route

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-fluoro-7-nitro-1H-indole via nitration of 4-fluoroindole.

Rationale and Experimental Considerations

The nitration of indoles is a well-established transformation. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the indole ring.

-

Starting Material: 4-Fluoroindole is a commercially available starting material.[7]

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for aromatic compounds. The concentration and ratio of these acids will need to be carefully optimized to achieve the desired regioselectivity and avoid over-nitration or side reactions.

-

Regioselectivity: The fluorine at C4 is an ortho-, para-director, while the pyrrole ring directs electrophilic substitution to the benzene ring. The interplay of these directing effects will influence the position of nitration. Based on studies of other substituted indoles, nitration at the C7 position is a feasible outcome, especially with a deactivating group at C4.

-

Reaction Conditions: The reaction will likely be carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the nitration and minimize the formation of byproducts. The reaction time will also be a critical parameter to monitor for optimal conversion.

-

Work-up and Purification: The reaction mixture will be quenched with ice-water, and the crude product will be extracted with an organic solvent. Purification will likely be achieved by column chromatography on silica gel.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on analogous reactions and has not been experimentally validated. It should be adapted and optimized by a qualified chemist.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroindole (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluoro-7-nitro-1H-indole.

Reactivity and Synthetic Applications

The dual functionalization of 4-fluoro-7-nitro-1H-indole makes it a versatile building block for the construction of more complex molecular architectures. Its reactivity is primarily dictated by the interplay of the electron-donating pyrrole ring and the electron-withdrawing nitro and fluoro groups on the benzene ring.

Key Reaction Pathways

Caption: A generalized workflow for the application of 4-fluoro-7-nitro-1H-indole in the synthesis of kinase inhibitors.

This generalized workflow highlights the strategic importance of 4-fluoro-7-nitro-1H-indole as a precursor to the valuable 4-fluoro-7-amino-1H-indole intermediate, which can then be elaborated into a final kinase inhibitor through various coupling strategies.

Conclusion

4-Fluoro-7-nitro-1H-indole, with its unique combination of a fluorine atom and a nitro group on the indole scaffold, represents a strategically important and versatile building block in modern organic synthesis. Although detailed synthetic protocols and reaction examples for this specific molecule are not yet widely documented in the public domain, its reactivity and synthetic potential can be confidently predicted based on well-established principles of indole chemistry. The ability to readily access the 4-fluoro-7-aminoindole core makes it a particularly attractive starting material for the synthesis of complex, biologically active molecules, especially in the pursuit of novel kinase inhibitors for the treatment of a range of diseases. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the utility of such strategically functionalized building blocks will undoubtedly increase.

References

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available from: [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]

- CN103420892A - Preparation method of 4-fluoroindole. Google Patents.

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. Available from: [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed. Available from: [Link]

-

4-(2-Fluoro-4-nitrophenoxy)-7-azaindole (66) was SEM protected then brominated with NBS to give 67 in 92% yield. Introduction of a pyridinyl group at position C-3 was performed with the corresponding boronic acid via a Suzuki cross-coupling reaction. Reduction of the nitro group with zinc, followed by cleavage of the SEM group and ultimate urea formation led to compound 68 in 24% total yield (Scheme 13). PMC. Available from: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. Available from: [Link]

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

Spectroscopic and functional characterization of nitrophorin 7 from the blood-feeding insect Rhodnius prolixus reveals an important role of its isoform-specific N-terminus for proper protein function. PubMed. Available from: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available from: [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: Utilizing 4-Fluoro-7-nitro-1H-indole (NBD-F) for Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Landscapes with NBD-F

In the dynamic world of cellular biology, the ability to visualize the intricate machinery of life is paramount. Fluorescent probes are the lanterns that illuminate these microscopic realms, and among them, the nitrobenzoxadiazole (NBD) family of fluorophores has carved a significant niche. This guide focuses on a particularly versatile member of this family, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a pro-fluorescent molecule with unique properties for cellular staining. While the user's query mentioned 4-fluoro-7-nitro-1H-indole, the vast body of scientific literature points to NBD-F as the relevant and widely used compound for such applications. Its structure is similar, and its utility in cellular imaging is well-established.

NBD-F itself is a non-fluorescent and cell-permeable molecule. Its utility lies in its rapid and specific reaction with primary and secondary amines, as well as thiol-containing molecules such as glutathione and cysteine residues in proteins.[1] This reaction, a nucleophilic aromatic substitution, results in the formation of a highly fluorescent NBD-adduct that emits a bright green-yellow fluorescence. This "turn-on" characteristic is a significant advantage, as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio. The small size of the NBD moiety is another key feature, minimizing potential steric hindrance and perturbation of the biological systems under investigation.[1]

These properties make NBD-F a powerful tool for a variety of cellular imaging applications, including:

-

General cytoplasmic and protein staining: Visualizing the overall cellular architecture and protein distribution.

-

Lipid trafficking studies: When conjugated to lipids, NBD probes are invaluable for monitoring lipid uptake and transport.[2][3]

-

Monitoring cellular redox state: By reacting with intracellular thiols like glutathione, NBD-F can provide insights into the cell's antioxidant capacity.[4]

This document provides a detailed guide to the principles and protocols for using NBD-F in cellular staining, empowering researchers to effectively harness its capabilities.

The Chemistry of Illumination: NBD-F's Mechanism of Action

The fluorogenic nature of NBD-F is rooted in its chemical structure and reactivity. The potent electron-withdrawing nitro group at the 7-position makes the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack.[1] Intracellular nucleophiles, primarily the amine groups of lysines and the thiol groups of cysteines in proteins and glutathione, readily attack this position, displacing the fluorine atom. This nucleophilic aromatic substitution reaction forms a stable, fluorescent NBD-amine or NBD-thiol adduct.

The fluorescence of the resulting NBD adduct is highly sensitive to the polarity of its local environment.[5] In non-polar environments, such as within the hydrophobic core of a protein or embedded in a lipid membrane, the quantum yield of NBD fluorescence increases significantly. This solvatochromic property can provide valuable information about the local environment of the labeled molecule.

Caption: A streamlined workflow for live-cell staining with NBD-F.

Protocol 2: Staining with NBD-Labeled Lipids for Trafficking Studies

This protocol is adapted from established methods for visualizing the uptake and trafficking of lipids in live cells using NBD-conjugated lipid analogs. [2][3] Principle:

NBD-labeled lipids are introduced to the cell culture medium and incorporate into the plasma membrane. Their subsequent internalization and transport can be monitored over time using fluorescence microscopy.

Materials:

-

NBD-labeled lipid of interest (e.g., NBD-cholesterol, NBD-ceramide)

-

Ethanol or Chloroform/Methanol for initial lipid solubilization

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Live-cell imaging medium

-

Cells cultured on glass-bottom dishes

Procedure:

-

NBD-Lipid Complex Preparation:

-

Prepare a stock solution of the NBD-labeled lipid in ethanol or a chloroform/methanol mixture.

-

Aliquot the desired amount of lipid stock into a glass tube and evaporate the solvent under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in a small volume of ethanol and inject it into a vortexing solution of imaging medium containing fatty acid-free BSA. This creates a lipid-BSA complex that enhances solubility and delivery to the cells.

-

-

Cell Preparation:

-

Plate cells on imaging dishes and grow to the desired confluency.

-

-

Labeling:

-

Wash the cells with warm imaging medium.

-

Incubate the cells with the NBD-lipid-BSA complex at 37°C for the desired time (e.g., 30-60 minutes).

-

-

Washing and Back-Exchange (Optional):

-

To specifically visualize internalized lipids, a "back-exchange" step can be performed. After the initial labeling, wash the cells and then incubate them with a medium containing a high concentration of fatty acid-free BSA (e.g., 1-2%). This will extract NBD-lipids remaining in the outer leaflet of the plasma membrane. [2]

-

-

Imaging:

-

Image the cells at various time points to track the lipid trafficking pathway. Use appropriate filter sets and low illumination intensity.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Low concentration of NBD-F.- Insufficient incubation time.- Low cellular content of accessible amines/thiols.- Incorrect filter set. | - Increase NBD-F concentration (up to 100 µM).- Increase incubation time (up to 60 minutes).- Use a positive control cell line known to stain well.- Verify excitation and emission filter compatibility. |

| High Background | - Incomplete removal of unreacted NBD-F.- Autofluorescence of the cell culture medium or the cells themselves. | - Increase the number and duration of wash steps.- Use a phenol red-free imaging medium.- Acquire an unstained control image to assess autofluorescence. |

| Phototoxicity/Cell Death | - NBD-F concentration is too high.- Prolonged or intense light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Use the lowest possible laser power and exposure time.- Use a more sensitive camera or objective. |

| Photobleaching | - Intense illumination.- NBD adducts have moderate photostability. | - Reduce laser power and exposure time.- Acquire images in a time-lapse series with longer intervals.- Consider using an anti-fade mounting medium if fixation is performed. |

References

-

Zhang, R., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), 21-103. [Link]

-

Baum, J. F., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771. [Link]

-

Herrera, S. A., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330. [Link]

-

Loura, L. M., et al. (2012). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 14(38), 13321-13331. [Link]

-

Słowiński, D., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8305. [Link]

-

Toyo'oka, T., et al. (2008). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Journal of Chromatography B, 875(2), 404-412. [Link]

-

Cheng, Z., & Aspinwall, C. A. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical chemistry, 79(22), 8599–8606. [Link]

-

Sivakumar, K., et al. (2013). A fluorescent off–on NBD-probe for F− sensing: theoretical validation and experimental studies. Organic & Biomolecular Chemistry, 11(38), 6534-6540. [Link]

-

Song, F., et al. (2016). The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 14(45), 10698-10707. [Link]

-

Pavan, V., et al. (2010). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 15(7), 4616-4631. [Link]

-

Wang, W., et al. (2011). Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent. Journal of separation science, 34(15), 1873–1878. [Link]

-

Parasassi, T., et al. (1991). Photobleaching of NBD-cholesterol in human fibroblasts. Biophysical journal, 59(2), 466–472. [Link]

Sources

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Support Center: A Troubleshooting Guide for 4-Fluoro-7-Nitro-1H-Indole Experiments

Welcome to the technical support center for 4-fluoro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments with this versatile building block. The unique electronic properties of this molecule, stemming from the interplay between the electron-donating indole nitrogen and the electron-withdrawing nitro and fluoro groups, present both opportunities and challenges in its synthesis and functionalization.

Section 1: Synthesis and Purification

The successful synthesis and purification of 4-fluoro-7-nitro-1H-indole are foundational to its use in further applications. Below are common issues encountered during its preparation, along with their causes and solutions.

Q1: My synthesis of 4-fluoro-7-nitro-1H-indole is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the synthesis of 4-fluoro-7-nitro-1H-indole, which is often prepared by the nitration of 4-fluoroindole, are a frequent challenge. Several factors can contribute to this issue.

Causality and Troubleshooting:

-

Poor Quality of Starting Materials: Ensure that the 4-fluoroindole used is of high purity. Impurities can lead to undesirable side reactions and consume the nitrating agent.

-

Suboptimal Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is critical. Harsh conditions can lead to the formation of multiple nitrated isomers or degradation of the indole ring.

-

Recommendation: A mild nitrating agent, such as a mixture of nitric acid and acetic anhydride, at low temperatures (e.g., -10 to 0 °C) is often effective. The reaction should be monitored closely by Thin Layer Chromatography (TLC) to avoid over-reaction.

-

-

Formation of Isomeric Byproducts: The nitration of 4-fluoroindole can potentially yield other isomers, such as 4-fluoro-5-nitro-1H-indole. The directing effects of the fluorine and the indole nitrogen influence the regioselectivity.

-

Inefficient Work-up and Purification: The product may be lost during the work-up and purification steps. 4-fluoro-7-nitro-1H-indole is a relatively polar compound, and care must be taken during extraction and chromatography.

| Parameter | Recommendation | Rationale |

| Starting Material Purity | >98% | Minimizes side reactions and ensures stoichiometry. |

| Nitrating Agent | HNO₃ in Ac₂O or other mild nitrating agents. | Provides a controlled nitration, minimizing degradation and the formation of di-nitrated products. |

| Reaction Temperature | -10 °C to 0 °C | The nitration of indoles is highly exothermic. Low temperatures are crucial to control the reaction rate and improve selectivity. |

| Reaction Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Allows for the determination of the reaction endpoint, preventing the formation of byproducts from over-reaction. |

| Work-up | Quench with ice-water, neutralize carefully with a weak base (e.g., NaHCO₃ solution), and extract with an appropriate organic solvent (e.g., EtOAc). | Neutralization should be done cautiously to avoid hydrolysis of the nitro group or other sensitive functionalities. Ethyl acetate is a good solvent for extracting the moderately polar product. |

Q2: I am having difficulty purifying 4-fluoro-7-nitro-1H-indole by column chromatography. What are the best practices?

The purification of 4-fluoro-7-nitro-1H-indole can be challenging due to its polarity and potential for streaking on silica gel.

Best Practices for Purification:

-

Choice of Stationary Phase: Standard silica gel (60-120 mesh) is generally suitable.

-

Solvent System: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help to separate the desired product from less polar impurities and more polar byproducts.

-

Sample Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.

-

Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. A UV lamp is effective for visualization, as the nitro-aromatic system is UV-active.

Section 2: Chemical Reactivity and Functionalization

4-fluoro-7-nitro-1H-indole is a versatile intermediate. Understanding its reactivity is key to its successful application in multi-step syntheses.

Q3: I am trying to reduce the nitro group of 4-fluoro-7-nitro-1H-indole to an amine. What are the recommended conditions, and what are the potential pitfalls?

The reduction of the nitro group to form 4-fluoro-7-amino-1H-indole is a common transformation. However, the choice of reducing agent is critical to avoid unwanted side reactions.

Recommended Conditions and Troubleshooting:

-

Catalytic Hydrogenation: This is often the cleanest method.

-

Catalyst: Palladium on carbon (Pd/C) is a common choice.

-

Solvent: Ethanol or methanol are suitable solvents.

-

Pressure: The reaction can often be carried out at atmospheric pressure of hydrogen, but may require higher pressures for faster conversion.

-

Pitfall: Over-reduction or reduction of the indole ring is possible under harsh conditions (high pressure, high temperature, or prolonged reaction times). Monitor the reaction carefully by TLC.

-

-

Chemical Reduction:

-

Reagents: Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are effective.

-

Advantage: These methods are often faster and do not require specialized hydrogenation equipment.

-

Pitfall: The work-up can be more complex to remove the metal salts.

-

Q4: I am attempting an N-alkylation of 4-fluoro-7-nitro-1H-indole and observing low conversion. How can I improve the reaction?

N-alkylation of the indole nitrogen is a common reaction to introduce further diversity.[1] Low conversion is often due to an insufficiently strong base or suboptimal reaction conditions.

Improving N-Alkylation Efficiency:

-

Choice of Base: A strong base is required to deprotonate the indole N-H. Sodium hydride (NaH) is a common and effective choice. Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.

-

Temperature: The deprotonation is typically performed at 0 °C, followed by the addition of the alkylating agent and warming to room temperature or gentle heating.

-

Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions, as water will quench the strong base.

Experimental Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of 4-fluoro-7-nitro-1H-indole.

Q5: What is the expected regioselectivity for electrophilic substitution on 4-fluoro-7-nitro-1H-indole?

The indole nucleus is generally susceptible to electrophilic attack at the C3 position.[2] However, the substituents on the benzene ring of 4-fluoro-7-nitro-1H-indole will influence the reactivity. The nitro group is strongly deactivating, which will reduce the overall reactivity of the indole towards electrophiles. The fluorine atom is deactivating by induction but can be ortho-, para-directing. Given the strong deactivating effect of the nitro group, electrophilic substitution on the benzene ring is unlikely under standard conditions. Electrophilic attack will still preferentially occur at the C3 position of the pyrrole ring, although the reaction may require more forcing conditions compared to unsubstituted indole.

Section 3: Compound Characterization, Stability, and Storage

Proper characterization and storage are essential for obtaining reliable and reproducible experimental results.

Q6: What are the expected 1H and 13C NMR chemical shifts for 4-fluoro-7-nitro-1H-indole?

Predicted NMR Data:

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| N-H | ~11.5 (broad singlet) | - | The N-H proton is acidic and often appears as a broad signal. |

| C2-H | ~7.5 (t) | ~125 | |

| C3-H | ~6.8 (t) | ~105 | |

| C5-H | ~7.8 (dd) | ~120 | |

| C6-H | ~7.2 (t) | ~118 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. It is always recommended to fully characterize the synthesized compound using a suite of analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Q7: How should 4-fluoro-7-nitro-1H-indole be stored to ensure its stability?

Nitro-containing aromatic compounds are generally stable. However, to ensure long-term stability and prevent degradation, the following storage conditions are recommended:

-

Temperature: Store at 2-8 °C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, especially if the compound is stored for an extended period.

-

Light: Protect from light, as some nitro compounds can be light-sensitive.

Troubleshooting Logic for Impure Product:

Caption: Decision tree for troubleshooting an impure sample of 4-fluoro-7-nitro-1H-indole.

References

-

ElectronicsAndBooks. (n.d.). Synthesis of 4- and 6-substituted nitroindoles. Retrieved January 26, 2026, from [Link]

- González, F. J., et al. (2012). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 14(3), 852–855.

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

- Deng, Y., et al. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.

-

NIH. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 26, 2026, from [Link]

- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.

- Liu, S. Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole.

-

Organic Letters. (2014). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 26, 2026, from [Link]

-

NIH. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved January 26, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 4.5: Electrophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-7-nitro-benzofurazan. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved January 26, 2026, from [Link]

-

Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Analytical Method Development for Impure 4-Fluoro-7-Nitro-1H-Indole Samples

Welcome to the technical support center for the analytical method development of 4-fluoro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this valuable synthetic intermediate. The inherent reactivity of the nitro and indole functional groups can lead to a challenging impurity profile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the development of robust and reliable analytical methods.

Section 1: Understanding the Molecule and Its Impurities

4-Fluoro-7-nitro-1H-indole is a key building block in medicinal chemistry. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the quality, safety, and efficacy of the final drug product. A thorough understanding of potential impurities is the first step in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs) - Impurity Profiling

Q1: What are the most likely impurities in a sample of 4-fluoro-7-nitro-1H-indole?

A1: The impurity profile is highly dependent on the synthetic pathway. Common synthetic routes, such as variations of the Fischer indole synthesis, can introduce several types of impurities[1]. These can be broadly categorized as:

-

Starting Material Residues: Unreacted precursors like (4-fluoro-3-nitrophenyl)hydrazine or its synthetic precursors.

-

Intermediates: Incompletely cyclized or partially reacted intermediates.

-

Isomeric Byproducts: Formation of other positional isomers of the nitro or fluoro groups on the indole ring, though less common with specific starting materials.

-

Reaction Byproducts: Impurities formed from side reactions, such as dimerization or polymerization, especially under harsh reaction conditions like high heat or strong acids[1].

-

Degradation Products: The nitro group, in particular, can be susceptible to reduction, and the indole ring can be prone to oxidation. Forced degradation studies are essential to identify these potential degradants[2][3].

Section 2: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for the quantitative analysis of impurities in active pharmaceutical ingredients (APIs) and intermediates.

HPLC Troubleshooting Guide (Q&A Format)

Q2: I'm starting to develop a reversed-phase HPLC method. What are the recommended initial conditions?

A2: A systematic approach is crucial. Here is a recommended starting point:

-

Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile and excellent starting point for retaining the moderately polar 4-fluoro-7-nitro-1H-indole.

-

Mobile Phase: Begin with a simple gradient elution to separate the main component from a wide range of potential impurities with varying polarities.

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to suppress the ionization of any residual silanols on the column, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

-

Detection Wavelength: Use a photodiode array (PDA) detector to scan a wide UV range (e.g., 200-400 nm) in your initial runs. This will help you determine the optimal wavelength for detecting the main peak and all relevant impurities. Nitroaromatic compounds typically have strong absorbance maxima.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting conditions.

Q3: My main peak is tailing significantly. What are the causes and how can I resolve this?

A3: Peak tailing is a common issue that can compromise resolution and integration accuracy[4]. It is often caused by secondary interactions between the analyte and the stationary phase.

-

Causality: The indole nitrogen in your molecule can act as a basic site. If the mobile phase pH is not sufficiently low, this nitrogen can interact with acidic residual silanol groups on the silica-based C18 column. This secondary retention mechanism leads to a "tail" on the peak[5].

-

Troubleshooting Steps:

-

Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., pH 2.5-3.0) by using an acid like formic acid or phosphoric acid. This will protonate the basic sites on your analyte and suppress the ionization of silanols, minimizing secondary interactions.

-

Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing for basic compounds[6].

-

Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample and injecting a smaller volume[7].

-

Q4: I am observing peak fronting. What does this indicate?

A4: Peak fronting, where the peak appears as a "shark fin," is less common than tailing.

-

Causality: The most frequent cause of peak fronting is mass overload, where the concentration of the sample injected is too high for the column to handle, leading to saturation of the stationary phase[7]. In some rare cases, it can also be indicative of column collapse or a void at the column inlet.

-

Troubleshooting Steps:

-

Dilute the Sample: The most straightforward solution is to dilute your sample concentration and/or reduce the injection volume.

-

Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

-

Q5: How can I improve the resolution between two closely eluting impurity peaks?

A5: Achieving adequate resolution is critical for accurate quantification.

-

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to alter one or more of these parameters.

-

Troubleshooting Steps:

-

Optimize the Gradient: A shallower gradient will increase the separation time between peaks, often improving resolution.

-

Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation, which can alter the elution order and improve the resolution of critical pairs.

-

Adjust the pH: Modifying the mobile phase pH can change the ionization state of acidic or basic impurities, altering their retention times and potentially improving separation.

-

Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

-

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a validated method for the analysis of 4-fluoro-7-nitro-1H-indole and its impurities.

-

Chromatographic System:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array detector.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh and dissolve 4-fluoro-7-nitro-1H-indole reference standard in the diluent to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the impure sample at the same concentration as the standard solution.

-

Data Presentation: Method Validation Summary

The following table summarizes the validation parameters and acceptance criteria for a typical impurity quantification method, as per ICH Q2(R1) guidelines[8][9][10].

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte and known impurities. Peak purity index > 0.995. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the main analyte and all impurities over the specified range. |

| Accuracy (% Recovery) | 98.0% to 102.0% for the main analyte. 90.0% to 110.0% for impurities at different concentrations. |

| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% for the main analyte; ≤ 5.0% for impurities. Intermediate Precision: ≤ 2.0% for the main analyte; ≤ 10.0% for impurities. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). |

Section 3: Orthogonal Techniques for Impurity Identification

While HPLC is excellent for separation and quantification, it does not provide structural information. For this, we turn to spectroscopic techniques.

Spectroscopic Analysis FAQs

Q6: How can Mass Spectrometry (MS) be used to identify an unknown peak in my chromatogram?

A6: LC-MS is a powerful tool for impurity identification[11][12].

-

Mechanism: By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the compound eluting at a specific retention time. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which allows you to determine the elemental composition of the impurity.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern provides structural clues that, when pieced together, can help elucidate the structure of the unknown impurity. For nitroindole derivatives, characteristic losses of NO2 or other fragments can be observed[13].

Q7: When should I use Nuclear Magnetic Resonance (NMR) spectroscopy for impurity analysis?

A7: NMR spectroscopy provides definitive structural information and is invaluable for impurity characterization, especially for novel impurities where no reference standard exists[14][15].

-

Application: While less sensitive than MS, NMR provides unambiguous information about the connectivity of atoms in a molecule. ¹H NMR can reveal the number and types of protons and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton. For a fluorinated compound like 4-fluoro-7-nitro-1H-indole, ¹⁹F NMR is also a highly sensitive and useful technique for identifying fluorine-containing impurities[16].

-

Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the purity of a sample without the need for a reference standard of the same compound, by comparing the integral of an analyte peak to that of a certified internal standard.

Section 4: Workflow and Troubleshooting Visualizations

Analytical Method Development Workflow

Caption: A typical workflow for analytical method development.

HPLC Peak Tailing Troubleshooting Guide

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

- Biosynth. (n.d.). 7-Fluoro-1H-indole.

- Lazar, G. A., Boris, L., & Navaratnarajah, M. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Methods and Protocols, 3(3), 59.

- ChemicalBook. (n.d.). 4-Nitroindole(4769-97-5) 1H NMR spectrum.

- El-Gendy, A., El-Awady, H., & El-Shenawy, S. (2006). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 439-446.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, L. (2011). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.

- BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.

- Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC.

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

- Journal of Pharmaceutical Negative Results. (n.d.). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms.

- National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.

- National Center for Biotechnology Information. (n.d.). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.

- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.

- ResearchGate. (n.d.). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI.

- University of Manchester. (n.d.). New NMR Tools for Impurity Analysis.

- Springer. (2012). Identification and synthesis of impurities formed during sertindole preparation.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.

- ResearchGate. (n.d.). A simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Chromacadamia. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.

- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- MedCrave online. (2016). Forced Degradation Studies.

- Journal of Molecular Science. (n.d.). Hyphenated techniques in impurity profiling of Efavirenz.

- ResearchGate. (n.d.). Strategic Method Development for Praziquantel Impurity Analysis Using Analytical QbD Framework.

- National Center for Biotechnology Information. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.

- Taylor & Francis Online. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F).

- SIELC Technologies. (n.d.). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. waters.com [waters.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromtech.com [chromtech.com]